molecular formula C8H8FNOS B6148889 2-(2-fluorophenoxy)ethanethioamide CAS No. 1017049-35-2

2-(2-fluorophenoxy)ethanethioamide

Cat. No.: B6148889
CAS No.: 1017049-35-2
M. Wt: 185.2
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Description

2-(2-Fluorophenoxy)ethanethioamide is a fluorinated ethanethioamide derivative characterized by a 2-fluorophenoxy substituent attached to the ethanethioamide backbone. Ethanethioamides are sulfur-containing compounds with diverse applications in medicinal chemistry and materials science, often modified via substituents to tune reactivity, stability, and bioactivity.

Properties

CAS No.

1017049-35-2

Molecular Formula

C8H8FNOS

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)ethanethioamide typically involves the reaction of 2-fluorophenol with ethylene chlorothioformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-fluorophenol is replaced by the ethanethioamide group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

The following analysis compares 2-(2-fluorophenoxy)ethanethioamide with structurally related ethanethioamide derivatives, focusing on molecular features, hazards, and spectral data (where available).

Structural and Physicochemical Properties

Table 1: Molecular and Physical Properties of Ethanethioamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Physical Properties
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide C₁₅H₁₀F₃NOS 310.05 4-Trifluoromethylphenyl, oxo Yellow oil (solidifies in air)
2-(2-Oxooxazolidin-3-yl)ethanethioamide C₅H₈N₂O₂S 160.19 Oxooxazolidin-3-yl Not specified
2-(2,2-Difluoroethoxy)ethanethioamide* C₄H₇F₂NOS ~155.07 2,2-Difluoroethoxy Not specified
2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide C₇H₉NO₃S₂ 219.28 Furylmethyl sulfonyl Melting point: 128°C

*Molecular formula inferred from IUPAC name.

Key Observations:
  • Electron-Withdrawing Substituents: The trifluoromethyl group in 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide enhances lipophilicity and metabolic stability compared to the 2-fluorophenoxy group in the target compound . The sulfonyl group in 2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide increases polarity, likely improving aqueous solubility but reducing membrane permeability .
  • Fluorination Effects :
    • Fluorine atoms in 2-(2,2-difluoroethoxy)ethanethioamide and the target compound may enhance bioavailability and resistance to enzymatic degradation .
Table 2: Hazard Comparison
Compound Name GHS Classification Key Risks
2-(2-Oxooxazolidin-3-yl)ethanethioamide Acute toxicity (oral), skin corrosion/irritation, severe eye damage Requires PPE (gloves, eye protection)
Thiophene fentanyl hydrochloride* Unstudied toxicology Potential undefined hazards

*Included due to structural relevance to sulfur-containing compounds.

Key Observations:
  • Safety Data Availability :
    • Only 2-(2-Oxooxazolidin-3-yl)ethanethioamide has explicit hazard data, highlighting acute toxicity risks and necessitating strict handling protocols .
    • Fluorinated derivatives (e.g., target compound, 2-(2,2-difluoroethoxy)ethanethioamide) lack specific hazard data, underscoring the need for toxicological studies.

Spectral and Analytical Data

  • 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide :
    • ¹H NMR : Peaks at δ 7.68–7.45 (m, aromatic H), δ 4.50 (s, CH₂).
    • HRMS : [M+H]⁺ observed at m/z 310.0508 (calculated 310.0508) .
  • 2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide: No NMR data provided, but melting point (128°C) suggests crystalline stability .
Comparison with Target Compound:
  • The target compound’s 2-fluorophenoxy group would likely produce distinct NMR shifts (e.g., deshielded aromatic protons near fluorine).

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